molecular formula C22H19N3O4 B226519 N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine

N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine

Katalognummer B226519
Molekulargewicht: 389.4 g/mol
InChI-Schlüssel: JCSFTTXFSXBATQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine, also known as BDP-9066, is a novel chemical compound that has been the subject of scientific research in recent years. BDP-9066 is a small molecule inhibitor of the protein kinase CK2, which has been implicated in various diseases, including cancer and neurodegenerative disorders.

Wirkmechanismus

N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine inhibits CK2 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of CK2 substrates, leading to the inhibition of downstream signaling pathways. The specificity of N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine for CK2 has been demonstrated in various cellular and animal models, suggesting that it may have minimal off-target effects.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine has been shown to have various biochemical and physiological effects in cellular and animal models. In cancer cells, N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine has been shown to inhibit cell growth and induce apoptosis. In animal models of cancer, N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine has been shown to inhibit tumor growth and metastasis. In neurodegenerative disorders, N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine has been shown to protect neurons from oxidative stress and improve cognitive function. In viral infections, N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine has been shown to inhibit viral replication and reduce viral load.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine for lab experiments is its specificity for CK2, which allows for the study of CK2 signaling pathways without the interference of other kinases. N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine is also relatively easy to synthesize and purify, making it suitable for large-scale experiments. However, one limitation of N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine is its poor solubility in aqueous solutions, which may limit its use in certain experiments.

Zukünftige Richtungen

There are many future directions for the scientific research of N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine. One direction is the development of N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine derivatives with improved solubility and pharmacokinetic properties. Another direction is the study of the effects of N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine in combination with other therapies, such as chemotherapy and immunotherapy, in cancer treatment. In neurodegenerative disorders, the potential of N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine as a disease-modifying therapy needs to be explored further. Finally, the development of N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine as a therapeutic agent for viral infections, such as COVID-19, is an area of active research.

Synthesemethoden

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine was first reported by researchers at the University of Geneva in 2015. The synthesis involves a multi-step process that starts with the reaction of 2-bromo-3,4-dimethoxypyridine with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde. This reaction yields the intermediate 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, which is then converted to N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine through a series of chemical reactions. The final product is obtained in high yield and purity, making it suitable for scientific research.

Wissenschaftliche Forschungsanwendungen

N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine has been the subject of extensive scientific research due to its potential therapeutic applications. CK2 is a protein kinase that is involved in various cellular processes, including cell growth, proliferation, and apoptosis. Dysregulation of CK2 has been implicated in many diseases, including cancer, neurodegenerative disorders, and viral infections. N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine has been shown to inhibit CK2 activity in vitro and in vivo, suggesting that it may have therapeutic potential in these diseases.

Eigenschaften

Produktname

N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine

Molekularformel

C22H19N3O4

Molekulargewicht

389.4 g/mol

IUPAC-Name

N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C22H19N3O4/c1-26-16-8-6-14(11-18(16)27-2)21-22(25-10-4-3-5-20(25)24-21)23-15-7-9-17-19(12-15)29-13-28-17/h3-12,23H,13H2,1-2H3

InChI-Schlüssel

JCSFTTXFSXBATQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)NC4=CC5=C(C=C4)OCO5)OC

Kanonische SMILES

COC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)NC4=CC5=C(C=C4)OCO5)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.